molecular formula C19H17N3O3 B2791572 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide CAS No. 2034387-60-3

2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide

Cat. No.: B2791572
CAS No.: 2034387-60-3
M. Wt: 335.363
InChI Key: TZIJHODBZLYUQW-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a tetrahydrofuran-3-yl group.

    Formation of the Nicotinamide Group: The final step involves the coupling of the quinoline-tetrahydrofuran intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoline ring that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the quinoline ring may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide group but lacks the quinoline and tetrahydrofuran moieties.

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline ring but differ in other structural features.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself or its derivatives share the tetrahydrofuran ring but lack the quinoline and nicotinamide groups.

Uniqueness

2-(oxolan-3-yloxy)-N-(quinolin-6-yl)pyridine-3-carboxamide is unique due to its combination of three distinct structural features: the quinoline ring, the tetrahydrofuran moiety, and the nicotinamide group. This unique structure may confer specific properties and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-quinolin-6-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(22-14-5-6-17-13(11-14)3-1-8-20-17)16-4-2-9-21-19(16)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJHODBZLYUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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